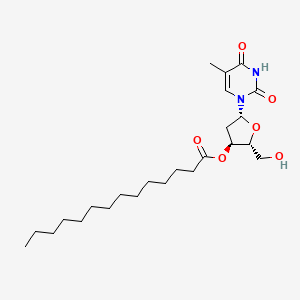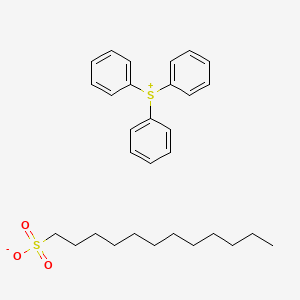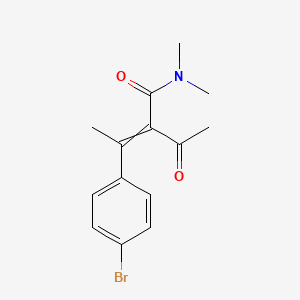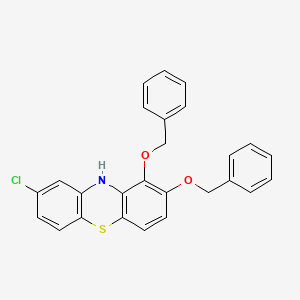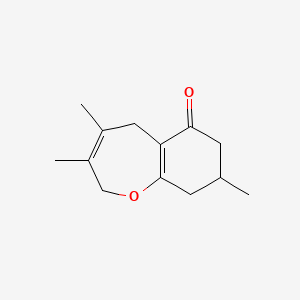![molecular formula C9H10Cl4O B14214442 2,3,4,4-Tetrachloro-1,5-dimethyl-8-oxabicyclo[3.2.1]oct-2-ene CAS No. 825613-31-8](/img/structure/B14214442.png)
2,3,4,4-Tetrachloro-1,5-dimethyl-8-oxabicyclo[3.2.1]oct-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,4-Tetrachloro-1,5-dimethyl-8-oxabicyclo[3.2.1]oct-2-ene is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of multiple chlorine atoms and a bicyclic structure, which contribute to its distinct chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,4-Tetrachloro-1,5-dimethyl-8-oxabicyclo[3.2.1]oct-2-ene typically involves the chlorination of specific precursor compounds under controlled conditions. The reaction conditions often include the use of chlorinating agents such as chlorine gas or thionyl chloride, and the process is carried out in the presence of a suitable solvent like dichloromethane. The reaction temperature and time are carefully monitored to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to efficient and scalable production of the compound. The use of advanced purification techniques, such as distillation and recrystallization, ensures that the final product meets the required specifications for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2,3,4,4-Tetrachloro-1,5-dimethyl-8-oxabicyclo[3.2.1]oct-2-ene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium tert-butoxide.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while substitution reactions often require the presence of a suitable solvent and elevated temperatures.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. Oxidation reactions generally yield oxidized derivatives, while reduction reactions produce reduced compounds. Substitution reactions result in the formation of new compounds with different functional groups replacing the chlorine atoms.
Aplicaciones Científicas De Investigación
2,3,4,4-Tetrachloro-1,5-dimethyl-8-oxabicyclo[3.2.1]oct-2-ene has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various organic synthesis reactions, serving as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate specific biochemical pathways.
Industry: In industrial applications, the compound is used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,3,4,4-Tetrachloro-1,5-dimethyl-8-oxabicyclo[3.2.1]oct-2-ene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 2,3,4,4-Tetrachloro-1,5-dimethyl-8-oxabicyclo[3.2.1]oct-2-ene include:
1,2,4,5-Tetrachloro-3,6-dimethoxybenzene: This compound shares some structural similarities and is used in various biochemical research applications.
3-methyl-4-methylidenebicyclo[3.2.1]oct-2-ene: Another bicyclic compound with similar structural features.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of chlorine atoms and its bicyclic structure, which confer distinct chemical properties and reactivity. These features make it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
825613-31-8 |
|---|---|
Fórmula molecular |
C9H10Cl4O |
Peso molecular |
276.0 g/mol |
Nombre IUPAC |
2,3,4,4-tetrachloro-1,5-dimethyl-8-oxabicyclo[3.2.1]oct-2-ene |
InChI |
InChI=1S/C9H10Cl4O/c1-7-3-4-8(2,14-7)9(12,13)6(11)5(7)10/h3-4H2,1-2H3 |
Clave InChI |
BYMXNTMDQOWPQX-UHFFFAOYSA-N |
SMILES canónico |
CC12CCC(O1)(C(C(=C2Cl)Cl)(Cl)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


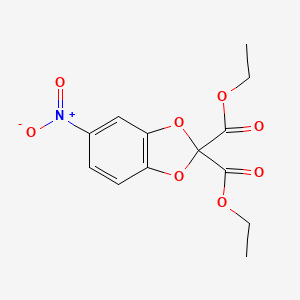
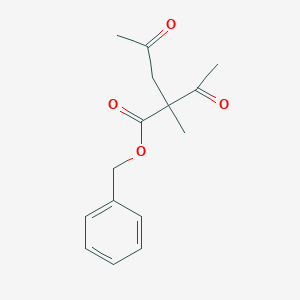

![2-Methyl-5,11-dihydroindolo[3,2-c]quinolin-6-one](/img/structure/B14214388.png)
![N-{1-[(2-Iodo-1,3-thiazol-5-yl)methyl]-4,5-dihydro-1H-imidazol-2-yl}nitramide](/img/structure/B14214394.png)
![5H-Indeno[1,2-c]pyridazin-5-one, 3-(bromomethyl)-](/img/structure/B14214396.png)

![2-{[Dimethyl(phenyl)silyl]sulfanyl}-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane](/img/structure/B14214407.png)
